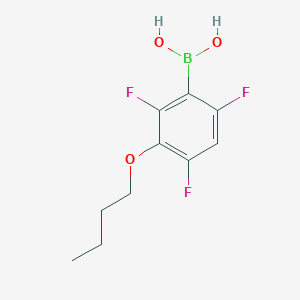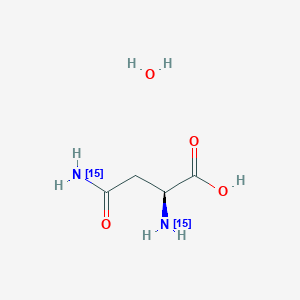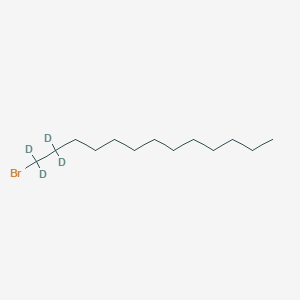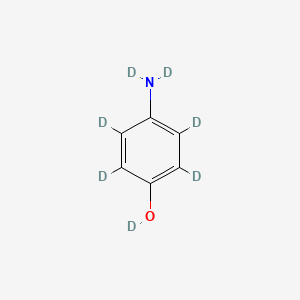
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” is a chemical compound with the empirical formula C10H12BF3O3 and a molecular weight of 248.01 .
Synthesis Analysis
The synthesis of boronic acids, such as “this compound”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with three fluorine atoms and a butoxy group .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.01 . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid , are utilized in medicinal chemistry for various purposes. They serve as covalent reversible enzyme inhibitors, aid in the recognition and detection of glycans on proteins or cancer cell surfaces, and are involved in the delivery of siRNAs. They also contribute to the development of pH-responsive devices and recognition of RNA or bacterial surfaces .
Polymer Materials
In the field of polymer materials, boronic acids are incorporated into copolymers known for their saccharide responsive properties. These materials are applied in polymeric glucose sensors, cell capture, and enzymatic inhibition. Boronic ester-based dynamic covalent bonds impart self-healing properties to hydrogels, organic gels, elastomers, and plastics .
Sensor Technology
Boronic acid-based compounds are developed as sensors due to their ability to bind with diols to form cyclic esters, resulting in significant fluorescence changes. These sensors are capable of recognizing carbohydrates and other substances with high specificity .
Wirkmechanismus
Target of Action
The primary target of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable , and its storage temperature is between 2-8°C .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored at a temperature between 2-8°C for optimal stability .
Safety and Hazards
Zukünftige Richtungen
The Suzuki–Miyaura coupling reaction, which involves the use of boronic acids like “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids will continue to play a crucial role in the development of new chemical reactions and the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
(3-butoxy-2,4,6-trifluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXDVYMTOUGRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584715 |
Source


|
| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-23-7 |
Source


|
| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)





